
2-(2-Fluorophenyl)-2-(4-oxopentanamido)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid is an organic compound that features a fluorinated phenyl group, an oxopentanamido group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom onto a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as fluorine gas or N-fluorobenzenesulfonimide.
Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with 4-oxopentanoic acid. This reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the amide intermediate is reacted with a suitable acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxopentanamido group, potentially converting it to an alcohol or amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with unique properties, such as fluorinated polymers or advanced coatings.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity, while the oxopentanamido and acetic acid moieties can contribute to the overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(2-iodophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced binding interactions. These characteristics can make it more suitable for certain applications compared to its halogenated analogs.
特性
分子式 |
C13H14FNO4 |
|---|---|
分子量 |
267.25 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-2-(4-oxopentanoylamino)acetic acid |
InChI |
InChI=1S/C13H14FNO4/c1-8(16)6-7-11(17)15-12(13(18)19)9-4-2-3-5-10(9)14/h2-5,12H,6-7H2,1H3,(H,15,17)(H,18,19) |
InChIキー |
JLVVUIMPUKUXON-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(=O)NC(C1=CC=CC=C1F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


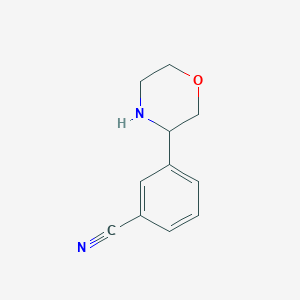
![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
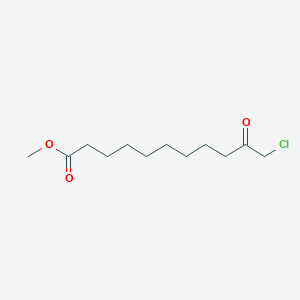
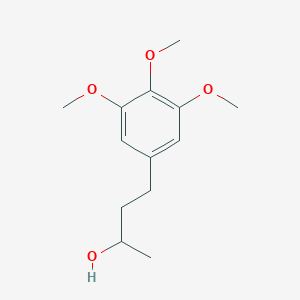
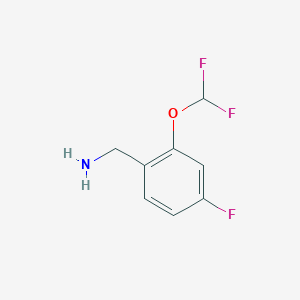
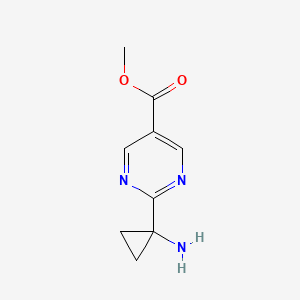
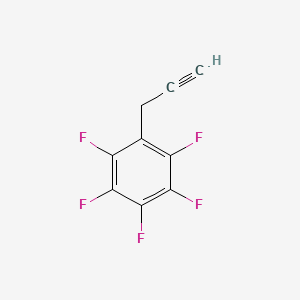
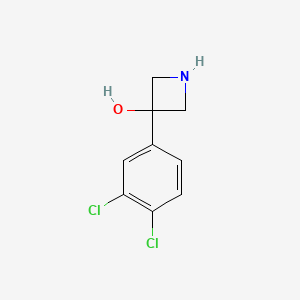


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
